
(R)-2-Bromo-2-chloro-2-phenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Bromo-2-chloro-2-phenylacetic acid is an organic compound that belongs to the class of alpha-halo acids It is characterized by the presence of both bromine and chlorine atoms attached to the alpha carbon of a phenylacetic acid structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Bromo-2-chloro-2-phenylacetic acid typically involves the halogenation of phenylacetic acid derivatives. One common method is the bromination of 2-chloro-2-phenylacetic acid using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-2-Bromo-2-chloro-2-phenylacetic acid may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the compound.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Bromo-2-chloro-2-phenylacetic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form 2-chloro-2-phenylacetic acid or other derivatives.
Oxidation: Oxidative reactions can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium thiolate, or primary amines are commonly used under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted phenylacetic acids, reduced derivatives, and oxidized carboxylic acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
®-2-Bromo-2-chloro-2-phenylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of ®-2-Bromo-2-chloro-2-phenylacetic acid involves its reactivity with nucleophiles and electrophiles. The presence of both bromine and chlorine atoms makes it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-2-chloroacetic acid: Lacks the phenyl group, making it less sterically hindered and more reactive in certain reactions.
2-Chloro-2-phenylacetic acid: Contains only a chlorine atom, resulting in different reactivity and applications.
2-Bromo-2-phenylacetic acid: Contains only a bromine atom, leading to variations in its chemical behavior.
Uniqueness
®-2-Bromo-2-chloro-2-phenylacetic acid is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity patterns and make it a valuable intermediate in the synthesis of complex organic molecules. Its stereochemistry also adds to its uniqueness, providing opportunities for enantioselective synthesis and applications in chiral chemistry.
Propriétés
Formule moléculaire |
C8H6BrClO2 |
|---|---|
Poids moléculaire |
249.49 g/mol |
Nom IUPAC |
(2R)-2-bromo-2-chloro-2-phenylacetic acid |
InChI |
InChI=1S/C8H6BrClO2/c9-8(10,7(11)12)6-4-2-1-3-5-6/h1-5H,(H,11,12)/t8-/m0/s1 |
Clé InChI |
XJCJJEBENVTVDF-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@@](C(=O)O)(Cl)Br |
SMILES canonique |
C1=CC=C(C=C1)C(C(=O)O)(Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


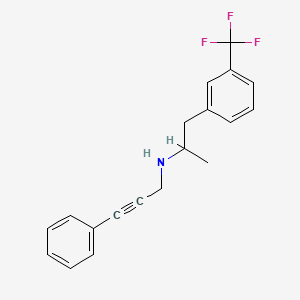
![[(1E)-2-{[1,1'-biphenyl]-4-yl}ethenyl]boronic acid](/img/structure/B13408764.png)

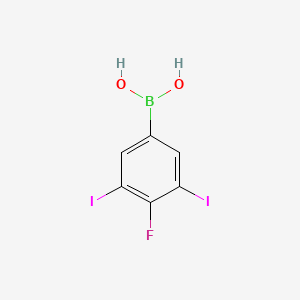

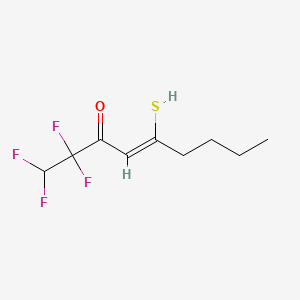

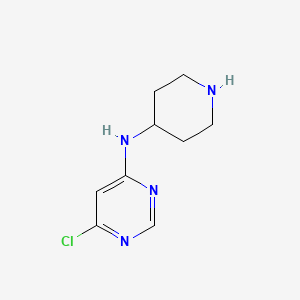
![(2R,3S,4S,5R,6R)-3,4-dihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(sulfooxymethyl)oxolan-3-yl]oxy-5-sulfooxyoxane-2-carboxylic acid](/img/structure/B13408805.png)
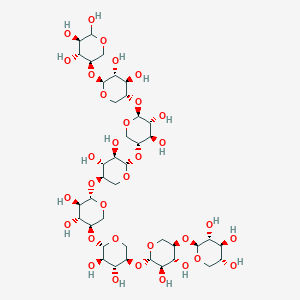
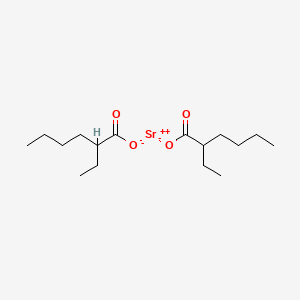
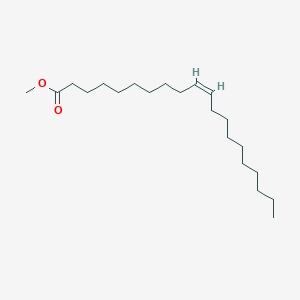
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-3-carbaldehyde](/img/structure/B13408822.png)

